2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
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Overview
Description
2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that combines the structural features of thiazole and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .
Scientific Research Applications
2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, and anticonvulsant agent
Agriculture: It can be used as a fungicide or biocide due to its antimicrobial properties.
Materials Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . The compound’s ability to stabilize G-quadruplex structures in DNA also contributes to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[6-(2,4,5-trimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H15N3O2S/c1-8-4-10(3)11(5-9(8)2)14-12(6-13(19)20)21-15-16-7-17-18(14)15/h4-5,7H,6H2,1-3H3,(H,19,20) |
InChI Key |
VPRDAYLCJPIJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(SC3=NC=NN23)CC(=O)O)C |
Origin of Product |
United States |
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